Cas no 344-41-2 (4-Nitro-3-(trifluoromethyl)biphenyl)

4-Nitro-3-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 4-nitro-3-(trifluoromethyl)biphenyl
- 4-Nitro-3-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H8F3NO2/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)9-4-2-1-3-5-9/h1-8H
- InChIKey: QTKGDORXWQYFCK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(C2C=CC=CC=2)C=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 45.8
4-Nitro-3-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003029-1g |
4-Nitro-3-(trifluoromethyl)biphenyl |
344-41-2 | 97% | 1g |
$1490.00 | 2023-09-02 | |
Alichem | A011003029-500mg |
4-Nitro-3-(trifluoromethyl)biphenyl |
344-41-2 | 97% | 500mg |
$782.40 | 2023-09-02 | |
Alichem | A011003029-250mg |
4-Nitro-3-(trifluoromethyl)biphenyl |
344-41-2 | 97% | 250mg |
$504.00 | 2023-09-02 |
4-Nitro-3-(trifluoromethyl)biphenyl 関連文献
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Parthasarathi Bandyopadhyay,Debaditya Bera,Sipra Ghosh,Susanta Banerjee RSC Adv. 2014 4 28078
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Suman Kumar Sen,Susanta Banerjee RSC Adv. 2012 2 6274
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Soumendu Bisoi,Arun Kumar Mandal,Asheesh Singh,Venkat Padmanabhan,Susanta Banerjee Polym. Chem. 2017 8 4220
4-Nitro-3-(trifluoromethyl)biphenylに関する追加情報
4-Nitro-3-(trifluoromethyl)biphenyl (CAS No. 344-41-2): A Versatile Chemical Intermediate with Growing Industrial Applications
The 4-Nitro-3-(trifluoromethyl)biphenyl (CAS No. 344-41-2) is an important aromatic nitro compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. This fluorinated biphenyl derivative serves as a crucial building block in pharmaceutical synthesis, agrochemical production, and advanced material development. With the molecular formula C13H8F3NO2, this compound features both nitro and trifluoromethyl functional groups that contribute to its reactivity and utility in various chemical transformations.
Recent market trends show increasing demand for nitroaromatic compounds like 4-Nitro-3-(trifluoromethyl)biphenyl, particularly in the development of specialty chemicals and pharmaceutical intermediates. The compound's electron-withdrawing groups make it particularly valuable in cross-coupling reactions, a topic that has been extensively researched in organic chemistry circles. Many researchers are exploring its potential in creating novel heterocyclic compounds, answering common search queries about "innovative building blocks for drug discovery."
The physical properties of 4-Nitro-3-(trifluoromethyl)biphenyl include a molecular weight of 267.21 g/mol and typically appears as a yellow crystalline solid at room temperature. Its melting point ranges between 85-89°C, while the boiling point is approximately 350°C. These characteristics make it suitable for various industrial processes where thermal stability is required. The compound's solubility profile shows moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide, but limited solubility in water.
In pharmaceutical applications, 4-Nitro-3-(trifluoromethyl)biphenyl serves as a precursor for several biologically active molecules. The pharmaceutical industry frequently searches for "nitroaromatic compounds in drug synthesis," highlighting the relevance of this chemical. Its structural features allow for further functionalization to create potential enzyme inhibitors or receptor modulators. Recent patent literature reveals its use in developing compounds with potential anti-inflammatory and antimicrobial properties, addressing current health concerns.
The agrochemical sector utilizes 4-Nitro-3-(trifluoromethyl)biphenyl in the synthesis of advanced crop protection agents. The trifluoromethyl group enhances the biological activity and stability of many agricultural chemicals, making this compound valuable in developing new-generation pesticides and herbicides. With growing interest in sustainable agriculture, researchers are investigating its derivatives as potential environmentally friendly alternatives to conventional agrochemicals.
Material science applications of 4-Nitro-3-(trifluoromethyl)biphenyl include its use in creating specialty polymers and liquid crystal materials. The compound's aromatic structure and functional groups contribute to the development of materials with unique optical properties and thermal stability. These characteristics answer frequent searches about "advanced materials for electronics" and "high-performance polymers."
From a synthetic chemistry perspective, 4-Nitro-3-(trifluoromethyl)biphenyl participates in various important reactions. It serves as an excellent substrate for palladium-catalyzed coupling reactions, nucleophilic aromatic substitutions, and reduction reactions. The nitro group can be selectively reduced to an amine, allowing for further derivatization. These transformations make it a versatile intermediate in organic synthesis, addressing common queries about "multifunctional aromatic compounds."
The global market for 4-Nitro-3-(trifluoromethyl)biphenyl has shown steady growth, driven by increasing demand from the pharmaceutical and agrochemical industries. Market analysis reveals particular interest in Asia-Pacific regions, where chemical manufacturing capabilities continue to expand. Quality standards for this compound typically require high purity levels (>98%), with strict control of impurities that could affect downstream applications.
Environmental and safety considerations for handling 4-Nitro-3-(trifluoromethyl)biphenyl follow standard laboratory protocols for nitroaromatic compounds. Proper personal protective equipment should be used, and the material should be stored in cool, dry conditions away from incompatible substances. While not classified as highly hazardous, prudent handling practices are recommended, similar to other organic intermediates.
Future research directions for 4-Nitro-3-(trifluoromethyl)biphenyl include exploring its potential in catalysis, material science, and medicinal chemistry. The compound's unique combination of functional groups offers opportunities for creating novel molecular architectures. As synthetic methodologies advance, we anticipate seeing more applications of this versatile building block in cutting-edge chemical research and industrial processes.
For researchers and industry professionals seeking high-quality 4-Nitro-3-(trifluoromethyl)biphenyl, it's essential to source from reputable suppliers who can provide comprehensive analytical data and certificates of analysis. The compound's purity and consistency are critical factors for successful application in sensitive chemical processes and product development.
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